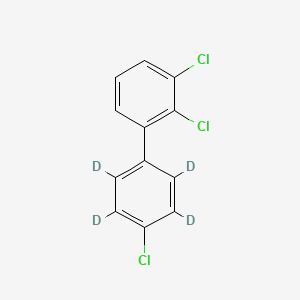
(8R,8'R)-Matairesinol 4,4'-di-O-|A-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside is a lignan compound found in various plant species. Lignans are a group of chemical compounds known for their antioxidant properties and potential health benefits. This particular compound is a glucoside derivative of matairesinol, which means it has glucose molecules attached to its structure. It is of interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside typically involves the glycosylation of matairesinol. Glycosylation is the process of attaching glucose molecules to another molecule. This can be achieved through various chemical reactions, often involving the use of glycosyl donors and catalysts under specific conditions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside may involve biotechnological approaches, such as the use of enzymes or microbial fermentation, to achieve glycosylation. These methods can be more environmentally friendly and cost-effective compared to traditional chemical synthesis. Optimization of these processes is essential to achieve high yields and consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside may lead to the formation of quinones or other oxidized derivatives, while reduction may yield dihydro derivatives.
Applications De Recherche Scientifique
(8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside has various scientific research applications, including:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glucosides.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties, which may have implications for health and disease prevention.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in cancer prevention and treatment.
Industry: It is used in the development of functional foods and nutraceuticals due to its potential health benefits.
Mécanisme D'action
The mechanism of action of (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside involves its interaction with various molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Enzyme Inhibition: By inhibiting specific enzymes involved in disease processes, such as those related to cancer or metabolic disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside include other lignan glucosides, such as:
Secoisolariciresinol diglucoside: Another lignan glucoside with potential health benefits.
Pinoresinol diglucoside: Known for its antioxidant properties.
Uniqueness
What sets (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside apart is its specific structure and the unique combination of biological activities it exhibits. Its dual antioxidant and anti-inflammatory properties make it a compound of interest for various applications in health and industry.
Propriétés
Formule moléculaire |
C32H42O16 |
|---|---|
Poids moléculaire |
682.7 g/mol |
Nom IUPAC |
(3R,4R)-3,4-bis[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C32H42O16/c1-42-20-9-14(3-5-18(20)45-31-28(39)26(37)24(35)22(11-33)47-31)7-16-13-44-30(41)17(16)8-15-4-6-19(21(10-15)43-2)46-32-29(40)27(38)25(36)23(12-34)48-32/h3-6,9-10,16-17,22-29,31-40H,7-8,11-13H2,1-2H3/t16-,17+,22+,23+,24+,25+,26-,27-,28+,29+,31+,32+/m0/s1 |
Clé InChI |
UONVANCRWOWWAY-QFYIXHTHSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


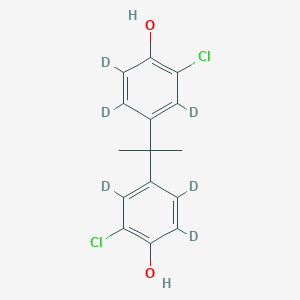
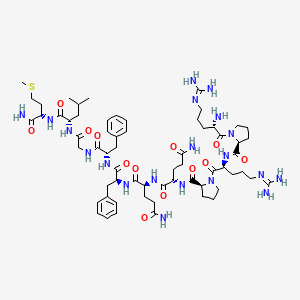
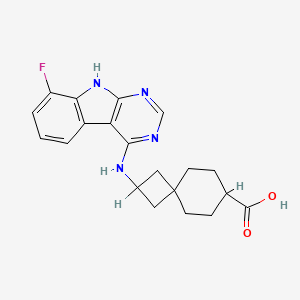
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389766.png)
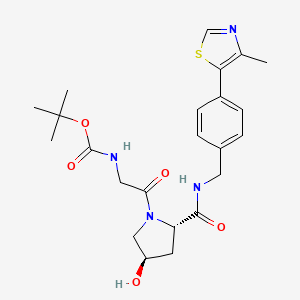
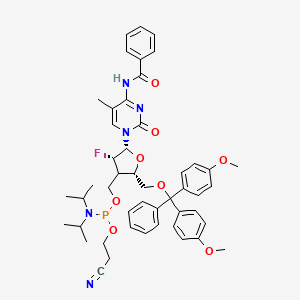
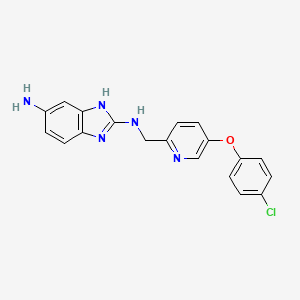
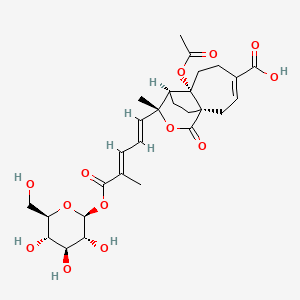

![N-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-N'-1H-indazol-4-ylurea](/img/structure/B12389800.png)
![N-[9-[(2R,3S,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12389804.png)
